Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-
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Overview
Description
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is a specialized organic compound with a unique structure that combines a urea moiety with a cyclohexene ring and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- typically involves the reaction of 3-(2-cyclohexen-1-yl)-1-methylurea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-urea.
Reduction: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-urea.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- involves its interaction with molecular targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-hydroxy-
Uniqueness
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the nitroso functionality.
Properties
CAS No. |
33024-58-7 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-cyclohex-2-en-1-yl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H13N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H,9,12) |
InChI Key |
XSSLGZDKHDRBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCCC=C1)N=O |
Origin of Product |
United States |
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